molecular formula C14H11NO6S B2450211 2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid CAS No. 327092-89-7

2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid

Cat. No. B2450211
CAS RN: 327092-89-7
M. Wt: 321.3
InChI Key: GQROLTMRNWCZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid is a biochemical compound with the molecular formula C14H11NO6S and a molecular weight of 321.3 . It is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 23 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic carboxylic acids, 2 hydroxyl groups, and 1 sulfonamide .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 231.01° C and a predicted boiling point of 578.2° C at 760 mmHg . The predicted density is 1.6 g/cm3, and the predicted refractive index is n20D 1.68 .

Safety and Hazards

The specific safety and hazards associated with 2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling and storing the compound to prevent exposure and ensure safety .

Future Directions

The future directions of research involving 2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid are not specified in the search results. Given its biochemical nature, it could potentially be used in various areas of research, including proteomics .

properties

IUPAC Name

2-[(4-carboxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c16-13(17)9-5-7-10(8-6-9)22(20,21)15-12-4-2-1-3-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQROLTMRNWCZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid

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